molecular formula C19H25N3O4 B5624021 4-(1,3-benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-(1,3-benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5624021
M. Wt: 359.4 g/mol
InChI Key: XVULBXKZYNGOEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic organic compounds to more complex structures. For example, bromination and cyanoethylation processes have been used in the synthesis of triazaspiro derivatives, highlighting the diverse synthetic pathways available for constructing such molecules (R. A. Kuroyan, V. V. Sarkisyan, & S. Vartanyan, 1986).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been carried out using techniques like FT-IR, micro-Raman, UV–Vis spectroscopy, and quantum chemical computations. These analyses provide insights into the vibrational frequencies, electronic absorption, molecular electrostatic potential, and thermodynamic properties, which are crucial for understanding the behavior of the compound under various conditions (H. Gökce et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds often involve the interaction of functional groups leading to the formation of derivatives with varied biological activities. For instance, the synthesis of novel triazole derivatives and their characterization through spectroscopic analyses demonstrate the compound's versatility in forming chemically diverse and biologically active molecules (Amal Al‐Azmi & H. Mahmoud, 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are essential for their application in material science and pharmaceuticals. The crystal structure analysis, for example, helps in understanding the compound's stability, packing, and potential interactions in solid form (Wulan Zeng et al., 2021).

properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-21-8-9-22(12-19(21)5-4-17(23)20-7-6-19)18(24)11-14-2-3-15-16(10-14)26-13-25-15/h2-3,10H,4-9,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVULBXKZYNGOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCC(=O)NCC2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

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